molecular formula C15H20N6O3S B8310132 2-(6-(4-(2-Hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-formic acid

2-(6-(4-(2-Hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-formic acid

Cat. No. B8310132
M. Wt: 364.4 g/mol
InChI Key: MGXNUQLLDXXAOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(6-(4-(2-Hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-formic acid is a useful research compound. Its molecular formula is C15H20N6O3S and its molecular weight is 364.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(6-(4-(2-Hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-formic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(6-(4-(2-Hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-formic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-(6-(4-(2-Hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-formic acid

Molecular Formula

C15H20N6O3S

Molecular Weight

364.4 g/mol

IUPAC Name

2-[[6-[4-(2-hydroxyethyl)piperazin-1-yl]-2-methylpyrimidin-4-yl]amino]-1,3-thiazole-5-carboxylic acid

InChI

InChI=1S/C15H20N6O3S/c1-10-17-12(19-15-16-9-11(25-15)14(23)24)8-13(18-10)21-4-2-20(3-5-21)6-7-22/h8-9,22H,2-7H2,1H3,(H,23,24)(H,16,17,18,19)

InChI Key

MGXNUQLLDXXAOP-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC(=N1)N2CCN(CC2)CCO)NC3=NC=C(S3)C(=O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

NaOH (8.0 g, 0.2 mol) was added in a reaction flask with water (190 mL) and dissolved by stirring. Then methyl 2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-formate (Compound 6) (37.8 g, 0.1 mol) was added and stirred for reaction at room temperature overnight. The pH value of the reactant was adjusted to 6-6.5 with hydrochloric acid (6 mol/L) when the temperature is controlled between 20° C. and 25° C., and the crystal was grown by heat preservation for 2 h, and then filtrated and dried to give Compound 7 (29.6 g, yield: 81.4%).
Name
Quantity
8 g
Type
reactant
Reaction Step One
Name
Quantity
190 mL
Type
solvent
Reaction Step One
Name
methyl 2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-formate
Quantity
37.8 g
Type
reactant
Reaction Step Two
Name
Compound 6
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
81.4%

Synthesis routes and methods II

Procedure details

Lithium hydroxide (23.4 g, 0.35 mol) and water (265 mL) were mixed in four-necked flask and dissolved by stirring, and then methyl 2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-formate (Compound 6) (37.8 g, 0.1 mol) was added. After reaction at 50° C. for 3 h, cooled down to room temperature and pH value was adjusted to 6-6.5 by hydrochloric acid (6N). In cold storage grew the grain overnight. After suction filtration, the cake was dried to constant weight to give target Compound 7 (35.2 g, yield: 96.7%).
Quantity
23.4 g
Type
reactant
Reaction Step One
Name
Quantity
265 mL
Type
solvent
Reaction Step One
Name
methyl 2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-formate
Quantity
37.8 g
Type
reactant
Reaction Step Two
Name
Compound 6
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
96.7%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.